MGB-BP-3 is a synthetic, first-in-class antibiotic belonging to the Strathclyde Minor Groove Binder (S-MGB) family. [, , ] It demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including clinically relevant pathogens like Staphylococcus aureus and Clostridioides difficile. [, , ] MGB-BP-3's development was inspired by the DNA-binding properties of the natural product Distamycin, but it boasts improved efficacy and reduced toxicity. []
The synthesis of MGB-BP-3 involves several sophisticated chemical reactions and purification techniques. The general method includes the use of organic solvents and various reagents to create the desired structure. Key steps in the synthesis include:
The yield from various steps can vary, with reported yields around 45-55%, depending on the specific conditions used during synthesis .
The molecular formula of MGB-BP-3 is , with an InChIKey of OEKXCVYZBVOWBR-BQYQJAHWSA-N. The structure reveals a complex arrangement of aromatic rings and functional groups that facilitate its interaction with DNA.
MGB-BP-3 primarily functions through its ability to intercalate into DNA, disrupting normal bacterial processes. Key reactions include:
The mechanism by which MGB-BP-3 exerts its antibacterial effects involves several key processes:
Data from various assays indicate that while MGB-BP-3 effectively targets Gram-positive bacteria, it shows limited activity against Gram-negative bacteria due to challenges in intracellular accumulation .
MGB-BP-3 exhibits several notable physical and chemical properties:
These properties are critical for understanding how MGB-BP-3 can be formulated for therapeutic use.
MGB-BP-3 holds significant promise in various scientific applications:
The accelerating crisis of antimicrobial resistance (AMR) represents one of the most severe threats to modern healthcare, with drug-resistant infections projected to cause 10 million annual deaths globally by 2050. Particularly concerning is the rise of Gram-positive pathogens like Clostridioides difficile, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant enterococci (VRE). C. difficile infections (CDI) alone affect approximately 500,000 individuals annually in the United States, contributing to 14,000 deaths, with hypervirulent strains (e.g., NAP1/027) exhibiting alarming mortality rates of up to 50% in elderly populations [4]. Current standard therapies—vancomycin, metronidazole, and fidaxomicin—face significant limitations: they are predominantly bacteriostatic, exhibit high recurrence rates (15-30%), and demonstrate reduced efficacy against resistant strains. The economic burden is staggering, with CDI management costs estimated at $6–7 billion annually in developed countries [4]. This therapeutic inadequacy, compounded by the absence of new antibiotic classes in over 25 years, underscores the critical need for innovative agents with novel mechanisms of action capable of overcoming existing resistance pathways [1] [6].
Minor groove binders (MGBs) constitute a chemically diverse class of compounds that recognize and interact with specific sequences of double-stranded DNA. Historically, natural products like distamycin and netropsin served as foundational MGB structures, binding non-covalently to AT-rich regions within the minor groove of DNA through hydrogen bonding and van der Waals interactions [6] [8]. While these early compounds demonstrated antiviral and antibacterial potential, their clinical utility was limited by poor pharmacokinetics, toxicity, and insufficient selectivity.
Structural refinements led to synthetic MGBs with enhanced drug-like properties. Key innovations included:
These engineered MGBs function by selectively disrupting essential DNA-dependent processes in pathogens, including transcription, replication, and topoisomerase activity. Their mechanism involves high-affinity, sequence-specific binding that physically blocks protein-DNA interactions—a target distinct from cell-wall synthesis or ribosome function targeted by conventional antibiotics [2] [8]. This novel target significantly reduces the likelihood of cross-resistance with existing drug classes.
MGB-BP-3 (Chemical Formula: C~36~H~37~N~7~O~4~; Molecular Weight: 631.74 g/mol) represents the pioneering clinical candidate from the Strathclyde Minor Groove Binder (S-MGB) platform. Developed through rational drug design at the University of Strathclyde and advanced by MGB Biopharma, it is classified as a synthetic small-molecule antibiotic within the quinoline derivative subclass [1] [3]. Its core structure integrates key pharmacophores:
Table 1: Key Structural Features and Functional Roles of MGB-BP-3
Structural Domain | Chemical Components | Functional Role |
---|---|---|
DNA-binding core | Dimeric N-methylpyrrole carboxamide | Sequence-specific minor groove binding (AT-rich regions) |
Intercalating extension | (E)-4-(2-(quinolin-3-yl)vinyl)benzoyl | DNA duplex distortion & stabilization |
Solubilizing moiety | N-(2-morpholinoethyl) carboxamide | Enhanced aqueous solubility & membrane permeation |
MGB-BP-3 exhibits potent, concentration-dependent bactericidal activity against a broad spectrum of multidrug-resistant Gram-positive pathogens, positioning it as a promising therapeutic for infections where current options falter. Its activity profile includes:
Table 2: In Vitro Activity Spectrum of MGB-BP-3 Against Key Gram-Positive Pathogens
Pathogen | Resistance Profile | MIC Range (µg/mL) | Bactericidal Effect |
---|---|---|---|
Clostridioides difficile | NAP1/027 hypervirulent strain | 0.06 – 0.5 | Rapid (≤1 hour) |
Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.12 – 1.0 | Concentration-dependent |
Enterococcus faecium/faecalis | Vancomycin-resistant (VRE) | 0.25 – 1.0 | Concentration-dependent |
Streptococcus pneumoniae | Penicillin-resistant | ≤0.06 – 0.5 | Concentration-dependent |
The compound has achieved significant regulatory milestones, including Phase IIa clinical completion for CDI (NCT02518607) and FDA "GAIN" (Generating Antibiotic Incentives Now) designation, qualifying it for expedited development pathways. Its novel mechanism—dual inhibition of DNA function and type II topoisomerases (gyrase/topoisomerase IV) without inducing DNA cleavage—positions it uniquely among antibacterial classes and underpins its low propensity for resistance development in serial passaging studies [2] [5] [7]. Current development encompasses oral (CDI), intravenous (systemic Gram-positive infections), and topical (skin/soft tissue infections) formulations, highlighting its versatile therapeutic potential in combating AMR [5] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7